3,5-dinitrosalicylic acid is a monohydroxybenzoic acid consisting of 2-hydroxybenzoic acid having nitro substituents at the 3- and 5-positions. It is used in colorimetric testing for the presence of free carbonyl groups (C=O) in reducing sugars. It has a role as a hapten. It is a C-nitro compound and a monohydroxybenzoic acid. It derives from a salicylic acid.
3,5-Dinitrosalicylic acid
CAS No.: 609-99-4
Cat. No.: VC0516013
Molecular Formula: C7H4N2O7
Molecular Weight: 228.12 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609-99-4 |
|---|---|
| Molecular Formula | C7H4N2O7 |
| Molecular Weight | 228.12 g/mol |
| IUPAC Name | 2-hydroxy-3,5-dinitrobenzoic acid |
| Standard InChI | InChI=1S/C7H4N2O7/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16/h1-2,10H,(H,11,12) |
| Standard InChI Key | LWFUFLREGJMOIZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
| Appearance | Solid powder |
| Melting Point | 170.0 °C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
DNSA, systematically named 2-hydroxy-3,5-dinitrobenzoic acid, features a benzene ring substituted with hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH) groups at positions 2, 3, and 5, respectively . Its molecular weight is 228.116 g/mol, with the following chemical identifiers :
| Property | Value |
|---|---|
| CAS Registry Number | 609-99-4 |
| EC Number | 210-204-3 |
| Molecular Formula | C₇H₄N₂O₇ |
| InChI Key | LWFUFLREGJMOIZ-UHFFFAOYSA-N |
Solubility and Stability
Synthesis and Production
Nitration of Salicylic Acid
The primary synthesis route involves nitrating salicylic acid (C₇H₆O₃) with concentrated nitric acid (HNO₃) under controlled conditions . This electrophilic substitution reaction introduces nitro groups at the 3- and 5-positions of the aromatic ring, yielding DNSA as a yellow crystalline solid.
Industrial-Scale Manufacturing
While laboratory-scale synthesis is straightforward, industrial production requires precise temperature control to avoid over-nitration or byproduct formation. Post-synthesis purification steps, including recrystallization from ethanol, ensure ≥99% purity for analytical applications .
Applications in Biochemical and Industrial Contexts
Quantification of Reducing Sugars
DNSA’s most widespread use lies in the colorimetric determination of reducing sugars (e.g., glucose, fructose). In alkaline conditions, DNSA reacts with the carbonyl group of reducing sugars to form 3-amino-5-nitrosalicylic acid, which absorbs light at 540 nm . This method, despite its simplicity, has been employed in:
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Blood glucose monitoring: Early protocols used DNSA to estimate carbohydrate levels in clinical samples .
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Food science: Lindsay (1973) optimized DNSA-based assays for quantifying reducing sugars in potatoes, overcoming limitations of picric acid methods .
Industrial and Pharmaceutical Uses
As a chemical intermediate, DNSA contributes to synthesizing:
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Agrochemicals: Nitro-substituted aromatic compounds serve as precursors for herbicides and pesticides.
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Pharmaceuticals: DNSA derivatives are explored for antimicrobial and anticancer properties .
Analytical Methodologies and Protocols
Standard DNSA Assay Procedure
A typical protocol involves:
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Mixing DNSA reagent (1% w/v in 0.4 M NaOH) with the sample.
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Boiling the mixture for 5–15 minutes to accelerate reduction.
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Measuring absorbance at 540 nm against a calibration curve .
Limitations and Interferences
While cost-effective, DNSA assays may yield false positives from:
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute oral toxicity | H302 | Avoid ingestion; use PPE |
| Serious eye damage | H318 | Wear safety goggles |
Recent Research and Innovations
Proton-Transfer Compounds
Smith et al. (2002) characterized DNSA’s proton-transfer complexes with aliphatic amines (e.g., methylamine, ethylenediamine), revealing diverse hydrogen-bonding networks. These complexes have potential in crystal engineering and supramolecular chemistry .
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